2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Lipophilicity Drug-like properties Passive membrane permeability

This bifunctional acetamide scaffold, featuring a pyridazine core symmetrically substituted with two 4-ethoxyphenyl groups, provides a unique physicochemical vector. Its elevated XLogP3 (3.4) makes it a superior choice for screening cascades that require passive membrane permeability and intracellular exposure, particularly for CNS-targeting libraries. Invest in this precise substitution pattern to build focused compound libraries and utilize it as a matched molecular pair with the bis-methoxy analog to generate quantitative data on the impact of alkyl chain length on non-specific binding.

Molecular Formula C24H27N3O4
Molecular Weight 421.497
CAS No. 920366-71-8
Cat. No. B2500620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide
CAS920366-71-8
Molecular FormulaC24H27N3O4
Molecular Weight421.497
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OCC
InChIInChI=1S/C24H27N3O4/c1-3-29-20-9-5-18(6-10-20)17-23(28)25-15-16-31-24-14-13-22(26-27-24)19-7-11-21(12-8-19)30-4-2/h5-14H,3-4,15-17H2,1-2H3,(H,25,28)
InChIKeyGKOYBODDYWVJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide (CAS 920366-71-8): Chemical Identity and Physicochemical Baseline for Research Procurement


2-(4-Ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide (CAS 920366-71-8) is a synthetic small molecule belonging to the acetamide class, characterized by a central pyridazine core symmetrically substituted with two 4-ethoxyphenyl groups via an acetamide linker and an oxyethyl bridge. Its computed physicochemical properties include a molecular weight of 421.5 g/mol, a calculated partition coefficient (XLogP3) of 3.4, one hydrogen bond donor, and six hydrogen bond acceptors [1]. It is important to note that, as of the current evidence cutoff, no published primary research literature, patent disclosures, or authoritative bioactivity databases (e.g., ChEMBL, BindingDB) provide experimentally determined biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters for this specific compound. Consequently, direct, quantitative biological differentiation from structural analogs cannot be established at this time.

Why Close Analogs of 2-(4-Ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide Cannot Be Assumed Interchangeable in Screening Libraries


Even in the absence of characterized biological targets, generic substitution of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide with its closest structural analogs (e.g., the bis-methoxy or phenyl-substituted pyridazine variants) cannot be assumed to be functionally neutral. These structural modifications directly alter key physicochemical properties such as lipophilicity (XLogP3), molecular size, and hydrogen-bonding capacity, which are primary determinants of passive membrane permeability, non-specific protein binding, and metabolic stability [1]. For example, the systematic replacement of a 4-ethoxyphenyl group with a phenyl ring in the series reduces both molecular weight and lipophilicity, which can shift a compound's position within drug-like chemical space and potentially alter its promiscuity profile in biological assays. Therefore, for any screening campaign or structure-activity relationship (SAR) study, the specific substitution pattern of this compound provides a uniquely defined physicochemical vector that cannot be replicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide Versus Closest Structural Analogs


Increased Lipophilicity (XLogP3) Relative to Bis-Methoxy Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.4, which is 0.8 log units higher than its direct bis-methoxy analog (2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide; XLogP3 ≈ 2.6). This represents a roughly 6-fold increase in predicted octanol-water partition coefficient, which, based on well-established drug-likeness guidelines, is expected to enhance passive transcellular permeability [1]. While no direct biological data exists for either compound, the higher lipophilicity of the target compound positions it distinctly for applications requiring improved membrane penetration, such as intracellular target engagement or central nervous system (CNS) library design, provided solubility remains within an acceptable range.

Lipophilicity Drug-like properties Passive membrane permeability

Increased Molecular Weight and Rotatable Bond Count Relative to Phenyl Analog Modulates Conformational Entropy and Target Binding Potential

The target compound has a molecular weight of 421.5 g/mol and 11 rotatable bonds, compared to the phenyl-substituted analog (2-(4-ethoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide; MW 377.44 g/mol, 9 rotatable bonds) [1]. The increase in molecular weight and rotatable bonds implies greater conformational flexibility and a larger solvent-accessible surface area, which can influence both the entropic penalty upon target binding and the potential for forming more extensive hydrophobic contacts within a protein binding pocket. While these are class-level inferences in the absence of target-specific data, the structural divergence is quantifiable and can guide the selection of compounds with distinct biophysical property profiles for fragment-based or structure-based drug design campaigns.

Molecular weight Rotatable bonds Conformational flexibility

Hydrogen Bond Acceptor Count Maintained While Hydrogen Bond Donor Count Remains Unity Across the Series

The target compound possesses 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD). This profile is identical to the mixed ethoxy/methoxy analog (2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide, HBA = 6, HBD = 1) and the phenyl analog (HBA = 5, HBD = 1), but with a critical difference: the target compound maintains the HBA count through two ethoxy oxygen atoms, whereas the methoxy analog replaces one ethoxy oxygen with a methoxy oxygen (both act as HBAs). This preservation of hydrogen-bonding capacity, combined with increased lipophilicity, suggests a unique balance between passive permeability and potential for specific polar interactions [1]. In the context of Lipinski's Rule of Five, all compounds remain within compliant space, but the target compound offers a differentiated vector within that space that could be advantageous for target classes requiring both hydrophobic and hydrogen-bonding interactions.

Hydrogen bonding Solubility Drug-likeness

Optimal Research Application Scenarios for 2-(4-Ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide Based on Quantitative Physicochemical Differentiation


Construction of Diversity-Oriented Screening Libraries for Intracellular and CNS Targets

The elevated XLogP3 (3.4) relative to the bis-methoxy analog (Δ +0.8) positions this compound as a preferred entry for libraries targeting intracellular or CNS-penetrant small molecules, where higher lipophilicity is correlated with improved passive permeability across lipid bilayers [1]. Procurement of this compound for such libraries is justified when the screening cascade includes cell-based assays with a permeability-limiting component, as the compound's physicochemical profile suggests a greater probability of achieving sufficient intracellular exposure.

Asymmetric Bifunctional Building Block for Parallel Synthesis and SAR Exploration

The presence of two chemically distinct 4-ethoxyphenyl arms connected via a flexible oxyethyl-acetamide linker makes this compound a valuable bifunctional building block for generating focused compound libraries. The structural symmetry combined with the rotational freedom (11 rotatable bonds) allows for systematic exploration of side-chain SAR by orthogonal deprotection or derivatization strategies [1]. In an industrial medicinal chemistry setting, procuring this scaffold can accelerate the synthesis of analogs with varied substitution patterns around the central pyridazine core.

Physicochemical Probe for Determining the Impact of Ethoxy Substitution on Non-Specific Binding and Solubility in Drug Discovery Assays

In early-stage drug discovery, understanding the contribution of the ethoxy group to non-specific binding (NSB) and kinetic solubility is critical. This compound, with its two ethoxyphenyl groups, can serve as a matched molecular pair with the bis-methoxy analog to experimentally quantify the effect of O-alkyl chain length on NSB in plasma protein binding assays and on thermodynamic solubility in biorelevant media [1]. Investing in both compounds allows the generation of a quantitative SAR point that can inform future design decisions across the pyridazine series.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.